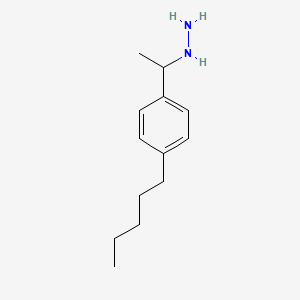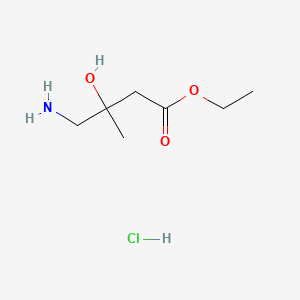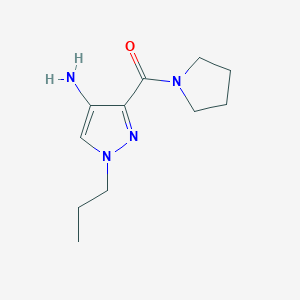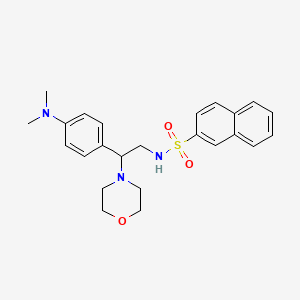![molecular formula C22H18ClN5O3S B2504326 Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852373-32-1](/img/structure/B2504326.png)
Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18ClN5O3S and its molecular weight is 467.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities : The synthesis of 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, has been explored, leading to compounds evaluated for their antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Nitrogen-Bridged Purine-Like C-Nucleosides : Research involving ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, a related compound, has been used to synthesize nitrogen-bridged purine-like C-nucleosides. These compounds have shown potential in biological applications (Khadem, Kawai, & Swartz, 1989).
Antimicrobial Activity : Several pyrazoline and pyrazole derivatives synthesized from ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate have been assessed for their antibacterial and antifungal activities, demonstrating significant potential in this area (Hassan, 2013).
Antimicrobial Agents : New quinazoline derivatives, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have been synthesized and screened for their antimicrobial activities, highlighting their potential in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Fungicidal Activity : Studies have been conducted on the synthesis of heterocyclic compounds like 4-amino-5-(4,6-diphenyl-2-pyrimidinyl)-3,4-dihydro-2H-1,2,4-trazole-3-thione, which have shown promise in terms of fungicidal activity (Mekuskiene & Vainilavicius, 2007).
Structural and Spectroscopic Analysis : Compounds like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine have been the subject of vibrational spectroscopic studies and quantum mechanical analysis, providing insights into their potential pharmaceutical applications (Kuruvilla, Prasana, Muthu, & George, 2018).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a manner similar to other triazolo[4,3-a]pyrazine derivatives . These compounds typically bind to the ATP-binding site of the kinase, inhibiting its activity and subsequently disrupting the signaling pathways it regulates .
Biochemical Pathways
If the compound does indeed target c-met/vegfr-2 kinases, it would affect pathways related to cell growth, survival, and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide valuable insights into the potential ADME properties of the compound, including its absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
If the compound does indeed target c-met/vegfr-2 kinases, it would likely result in the inhibition of cell growth and angiogenesis, potentially leading to the suppression of tumor growth and metastasis .
生化学分析
Biochemical Properties
Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, leading to the inhibition of certain metabolic reactions . Additionally, this compound can bind to proteins involved in cell signaling pathways, altering their function and impacting cellular processes.
Cellular Effects
This compound has been observed to exert various effects on different types of cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as cytochrome P450, inhibiting their activity and affecting metabolic reactions . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. The binding of this compound to proteins involved in cell signaling pathways also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound has been shown to inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds and altering metabolic flux . Additionally, this compound can influence the levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues is influenced by its interactions with binding proteins . The localization and accumulation of this compound within cells can impact its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, influencing its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
ethyl 4-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)15-5-9-17(10-6-15)24-19(29)13-32-20-12-11-18-25-26-21(28(18)27-20)14-3-7-16(23)8-4-14/h3-12H,2,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWFJQABUSGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2504252.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)



![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)
